3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile
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Overview
Description
3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dibenzoquinoxalines, which are known for their photophysical and electrochemical properties.
Preparation Methods
The synthesis of 3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Scientific Research Applications
3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylamino group can participate in electron-donating interactions, while the cyano groups can act as electron acceptors. This dual functionality allows the compound to participate in various electronic and photophysical processes, making it useful in applications such as OLEDs .
Comparison with Similar Compounds
Similar compounds include other dibenzoquinoxaline derivatives such as dibenzo[f,h]furo[2,3-b]quinoxaline and dibenzo[f,h]furazano[3,4-b]quinoxaline. Compared to these compounds, 3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile has unique electronic properties due to the presence of both diphenylamino and cyano groups, which enhance its photophysical characteristics .
Properties
Molecular Formula |
C38H21N7 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
5-[4-(N-phenylanilino)phenyl]-15,17,20,22-tetrazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene-18,19-dicarbonitrile |
InChI |
InChI=1S/C38H21N7/c39-22-33-34(23-40)42-38-37(41-33)43-35-30-14-8-7-13-29(30)32-21-25(17-20-31(32)36(35)44-38)24-15-18-28(19-16-24)45(26-9-3-1-4-10-26)27-11-5-2-6-12-27/h1-21H |
InChI Key |
YJZGQMKODQSNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC7=NC(=C(N=C7N=C6C8=CC=CC=C85)C#N)C#N |
Origin of Product |
United States |
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